molecular formula C12H16F2N2 B1490918 4-(3-(Difluoromethyl)piperidin-1-yl)aniline CAS No. 2092664-68-9

4-(3-(Difluoromethyl)piperidin-1-yl)aniline

Cat. No.: B1490918
CAS No.: 2092664-68-9
M. Wt: 226.27 g/mol
InChI Key: PXAMFGGRZZCIMJ-UHFFFAOYSA-N
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Description

4-(3-(Difluoromethyl)piperidin-1-yl)aniline is a structurally distinct aromatic amine characterized by a piperidine ring substituted with a difluoromethyl group at the 3-position, linked to an aniline moiety. This compound belongs to a broader class of piperidinyl-aniline derivatives, which are pivotal intermediates in pharmaceutical and agrochemical research due to their tunable electronic and steric properties. The difluoromethyl group enhances metabolic stability and influences lipophilicity, making this compound a candidate for drug discovery programs targeting enzymes and receptors sensitive to fluorine-containing motifs .

Properties

IUPAC Name

4-[3-(difluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)9-2-1-7-16(8-9)11-5-3-10(15)4-6-11/h3-6,9,12H,1-2,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAMFGGRZZCIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Based on available literature and patent disclosures, the preparation can be divided into two main stages:

  • Stage 1: Synthesis of 4-(piperidin-3-yl)aniline intermediate.
  • Stage 2: Introduction of the difluoromethyl group at the 3-position of the piperidine ring.

Preparation of 4-(piperidin-3-yl)aniline Intermediate

A key patent (CN106432054A) describes a robust method for preparing 4-(piperidin-3-yl)aniline, which serves as a precursor for further functionalization including difluoromethylation:

  • Salt-forming reaction: 3-(4-nitrophenyl)pyridine reacts with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
  • Reduction reaction: This quaternary ammonium salt is then reduced using zinc chloride and sodium borohydride under mild conditions in tetrahydrofuran (THF) solvent, producing 4-(piperidin-3-yl)aniline with high yield (around 95%) and purity.
  • The reduction simultaneously converts the nitro group and the pyridine ring to the piperidine ring and aniline, respectively.

Reaction conditions and yields for reduction step:

Parameter Value
Reactants N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt, ZnCl2, NaBH4
Solvent THF
Temperature 20–30 °C
Reaction time 3–4 hours
Yield 94.7–95.2%
Workup Quenching with dilute HCl, pH adjustment to 10–12, ethyl acetate extraction, recrystallization from petroleum ether

Spectral data (1H NMR) for product:

  • Multiplets at δ 1.56–1.66 ppm (2H), δ 1.74–1.79 ppm (1H), δ 1.91–1.98 ppm (1H)
  • Multiplets at δ 3.10–3.17 ppm (5H)
  • Broad singlet at δ 3.47 ppm (2H)
  • Aromatic doublets at δ 6.58 ppm and 7.03 ppm (each 2H, J=8.0 Hz)

This method avoids precious metal catalysts, uses mild conditions, and is scalable for industrial production.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is typically introduced via late-stage difluoromethylation strategies, which have been developed recently to functionalize complex molecules efficiently.

  • A review on late-stage difluoromethylation highlights methods involving coupling of aryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated aromatic compounds.
  • These methods often require electron-deficient aryl halides or heteroaryl halides for successful decarboxylation and difluoromethyl introduction.
  • The difluoromethylation can be performed on the piperidine ring or on the aromatic ring depending on the substrate and reaction conditions.

For the specific case of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline, the difluoromethyl group is introduced at the 3-position of the piperidine ring, which may involve:

  • Functionalization of a 3-halogenated piperidine intermediate with difluoromethyl nucleophiles or electrophiles.
  • Use of difluoromethylation reagents under transition-metal catalysis or photoredox conditions that allow selective installation of the -CF2H group on the piperidine ring.

Alternative Synthetic Routes and Analogous Compounds

  • Analogous compounds such as 3,5-difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline have been synthesized via multi-step routes involving careful selection of starting materials and fluorinated substituents, indicating the complexity of fluorinated piperidine-aniline derivatives.
  • These synthetic routes emphasize the importance of controlling reaction conditions to preserve the fluorinated groups and achieve high yields.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Yield (%) Notes
Salt-forming reaction 3-(4-nitrophenyl)pyridine + 3-halogenated propylene Organic solvent, zinc powder, 55–65 °C Not specified Formation of quaternary ammonium salt
Reduction reaction Quaternary ammonium salt + ZnCl2 + NaBH4 in THF 20–30 °C, 3–4 h 94.7–95.2 Simultaneous reduction of nitro and pyridine ring
Difluoromethylation Introduction of -CF2H group on piperidine ring Difluoromethylating agents, metal catalysis Variable Late-stage difluoromethylation techniques
Workup and purification Acid/base quenching, extraction, recrystallization Ethyl acetate, petroleum ether High purity product

Research Findings and Industrial Relevance

  • The patented method for preparing 4-(piperidin-3-yl)aniline is notable for avoiding precious metals, using mild conditions, and achieving high yields, making it suitable for large-scale production.
  • Late-stage difluoromethylation methods provide versatile approaches to install difluoromethyl groups, which are critical for tuning the biological properties of molecules like this compound.
  • The combination of these synthetic strategies enables the efficient preparation of this fluorinated piperidine-aniline compound, which may serve as an intermediate or active molecule in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Difluoromethyl)piperidin-1-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

4-(3-(Difluoromethyl)piperidin-1-yl)aniline is increasingly recognized for its potential in drug design due to its ability to modify biological activity through structural variations. Its piperidine ring and difluoromethyl group contribute to its lipophilicity and binding affinity to biological targets, making it an attractive candidate for further development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives synthesized from this compound. For example, compounds derived from this structure have been tested against various viral strains, including influenza virus (H1N1) and herpes simplex virus 1 (HSV-1). These studies demonstrated promising results, with certain derivatives exhibiting low micromolar IC50 values, indicating strong antiviral activity .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Its derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. The structural modifications allow for enhanced interaction with specific molecular targets involved in cancer pathways, leading to potential therapeutic benefits against various types of cancer .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance its biological activity. The ability to create diverse derivatives enables researchers to explore a wide range of pharmacological profiles.

Case Study: Synthesis of Antiviral Derivatives

A recent study focused on synthesizing novel derivatives of this compound for antiviral testing. The synthesized compounds were evaluated for their effectiveness against H1N1 and HSV-1, revealing several candidates with promising antiviral activity and acceptable safety profiles on normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound. Modifications to the piperidine ring or the introduction of additional functional groups can significantly influence biological activity.

Modification Effect on Activity Reference
Addition of halogensIncreased lipophilicity and binding affinity
Alteration of the piperidine structureEnhanced selectivity towards viral targets
Functionalization at the aniline positionImproved pharmacokinetic properties

Mechanism of Action

The mechanism by which 4-(3-(Difluoromethyl)piperidin-1-yl)aniline exerts its effects depends on its molecular targets and pathways involved. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The specific interactions and binding affinities are determined by the structural features of the compound and the target enzyme.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidinyl-aniline derivatives vary in substituents on the piperidine ring, aniline moiety, and linker groups. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations on the Piperidine Ring

  • 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride (CAS: 1185295-16-2): Features a fluorine atom at the 3-position of the piperidine ring and a hydrochloride salt form.
  • 4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline (CAS: 694499-26-8):
    Substitutes piperidine with a methylpiperazine group, introducing additional nitrogen atoms. This modification increases basicity and solubility, which may improve bioavailability in aqueous environments .
  • 4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1):
    Incorporates a sulfonyl group between the piperidine and aniline, significantly altering polarity and reducing membrane permeability compared to the direct linkage in the target compound .

Modifications on the Aniline Moiety

  • N-(4-(3-(Piperidin-1-yl)propoxy)benzyl)-2-(4-(trifluoromethyl)phenoxy)aniline (34c): Contains a trifluoromethylphenoxy group on the aniline ring, which increases electron-withdrawing effects and steric bulk compared to the unsubstituted aniline in the target compound .
  • 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline :
    Adds a methoxy group to the aniline ring, enhancing π-π stacking interactions in biological targets while reducing reactivity toward electrophilic substitution .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight Key Features Potential Applications Reference
4-(3-(Difluoromethyl)piperidin-1-yl)aniline ~238.3 (estimated) Difluoromethyl enhances metabolic stability; rigid piperidine-aniline linkage Kinase inhibitors, CNS agents
3-Fluoro-4-(piperidin-1-yl)aniline 230.7 (as dihydrochloride) Fluorine increases electronegativity; hydrochloride improves crystallinity Anticancer agents, ion channel modulators
4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline 273.3 Methylpiperazine improves solubility; trifluoromethyl enhances lipophilicity Antipsychotics, antimicrobials
4-(Piperidin-1-ylsulfonyl)aniline 256.3 Sulfonyl group increases polarity; reduced blood-brain barrier penetration Enzyme inhibitors, diagnostics

Biological Activity

4-(3-(Difluoromethyl)piperidin-1-yl)aniline is a compound of growing interest in medicinal chemistry due to its unique structural features that include a piperidine ring and a difluoromethyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅F₂N₂, with a molecular weight of approximately 230.26 g/mol. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Compounds containing piperidine rings often interact with various receptors, which can lead to therapeutic effects in conditions such as pain and inflammation.
  • Inhibition of Enzymatic Activity : The difluoromethyl group may enhance binding affinity to enzymes, potentially leading to inhibition of specific pathways involved in disease processes.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit promising pharmacological profiles:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma cells .
  • Antiviral Effects : Preliminary data suggest potential antiviral activity against influenza and herpes simplex viruses, with low micro-molar IC50 values observed in some synthesized derivatives .

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal critical insights into how structural modifications influence biological activity. Table 1 summarizes findings from recent SAR studies:

CompoundModificationsBiological ActivityIC50 (µM)
Base CompoundN/AReferenceN/A
Compound ATrifluoromethyl at para positionAnticancer9.28
Compound BDifluoromethyl substitutionAntiviral (H1N1)<10
Compound CAdditional halide substitutionsEnhanced receptor bindingVaries

Case Studies

Several case studies highlight the compound's biological potential:

  • Anticancer Study : A study involving a series of piperidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that the introduction of difluoromethyl groups may enhance efficacy .
  • Pain Management Research : In models assessing pain relief, compounds similar to this compound exhibited notable antinociceptive effects, indicating potential as pain management agents .
  • Antiviral Research : Recent investigations into the antiviral properties of related compounds showed promising results against H1N1 and HSV-1, supporting further exploration into their therapeutic applications .

Q & A

Q. What challenges arise in achieving regioselective functionalization of the aniline ring, and how can they be mitigated?

  • Methodological Answer: Steric hindrance from the piperidine group often directs electrophilic substitution to the para position. Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd-mediated C-H activation) to enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(Difluoromethyl)piperidin-1-yl)aniline
Reactant of Route 2
4-(3-(Difluoromethyl)piperidin-1-yl)aniline

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